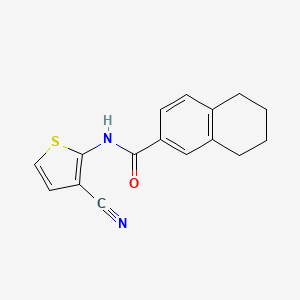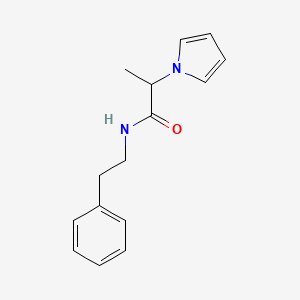
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a derivative of pyrrolidine and is structurally similar to the well-known compound, N-phenylpyrrolidine (NPP). In
Wirkmechanismus
The mechanism of action of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is not fully understood; however, it has been suggested that the compound acts as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the compound's analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to have significant effects on the central nervous system, particularly on dopamine neurotransmission. The compound has been reported to increase dopamine levels in the brain, leading to its analgesic, anxiolytic, and antidepressant effects. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal candidate for various scientific studies. However, one of the limitations of using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide research. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of other drug addictions, such as opioid addiction. Furthermore, the development of novel delivery methods for N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide could potentially overcome the compound's limited solubility in water, leading to more efficient administration in lab experiments.
Conclusion:
In conclusion, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's synthesis method has been optimized for high yield and purity, and its mechanism of action has been suggested to be a dopamine reuptake inhibitor. N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been shown to possess analgesic, anxiolytic, and antidepressant properties, as well as potential therapeutic applications in the treatment of drug addiction. While there are limitations to using N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in lab experiments, there are several future directions for research that could potentially overcome these limitations and lead to the development of more potent and selective dopamine reuptake inhibitors.
Synthesemethoden
The synthesis of N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide involves the reaction of 2-phenylethylamine and pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide in its pure form. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to possess analgesic, anxiolytic, and antidepressant properties. In addition, N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide has been reported to have potential therapeutic applications in the treatment of drug addiction, particularly cocaine addiction.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-pyrrol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13(17-11-5-6-12-17)15(18)16-10-9-14-7-3-2-4-8-14/h2-8,11-13H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZUASBPNMYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-(1H-pyrrol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

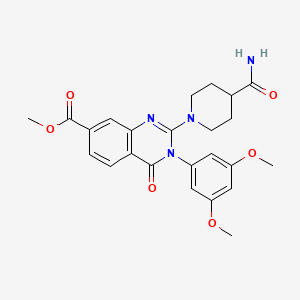
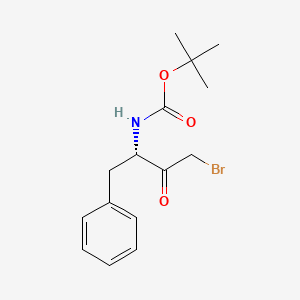
![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)
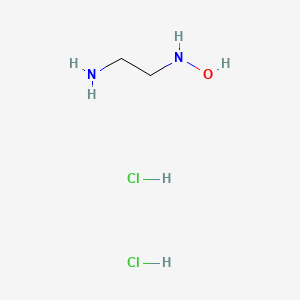
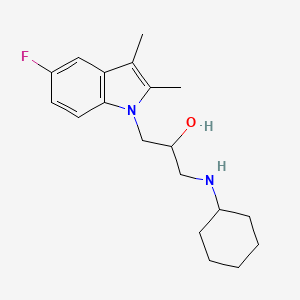
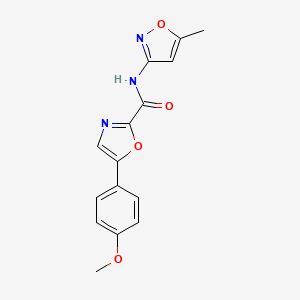
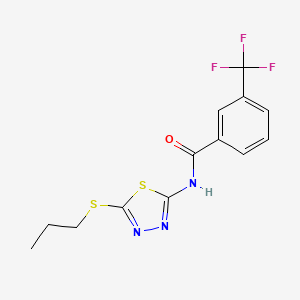
![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)



